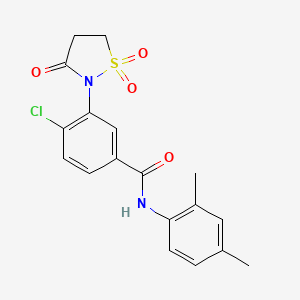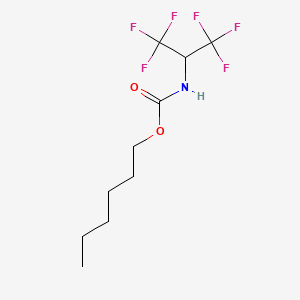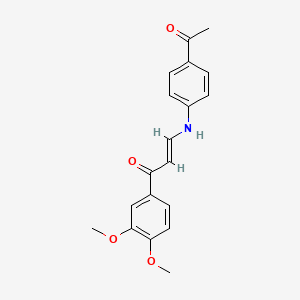![molecular formula C21H18O4 B4931838 7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4931838.png)
7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromenone core fused with a cyclopentane ring and an ester linkage to a phenylpropanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentane ring.
Esterification: The ester linkage to the phenylpropanone moiety can be achieved through esterification reactions, where the chromenone derivative reacts with phenylpropanone in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in disease pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Compounds such as warfarin and dicoumarol, which are known for their anticoagulant properties.
Chromone Derivatives: Compounds like flavones and isoflavones, which have diverse biological activities.
Uniqueness
7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific structural features, such as the fused cyclopentane ring and the ester linkage to the phenylpropanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
7-(1-oxo-1-phenylpropan-2-yl)oxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13(20(22)14-6-3-2-4-7-14)24-15-10-11-17-16-8-5-9-18(16)21(23)25-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQSKMMKHAKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4931757.png)
![Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4931763.png)
![2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-YL)butanamide](/img/structure/B4931766.png)

![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4931779.png)

![4-[5-(2,6-diisopropylphenoxy)pentyl]morpholine](/img/structure/B4931795.png)
![N-[2-(benzylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4931802.png)
![(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4931816.png)
![3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-2-butanone](/img/structure/B4931821.png)
![2-{[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4931823.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B4931842.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4931855.png)
